molecular formula C24H22N2O2S B11657144 (2E)-3-[3-(benzyloxy)-4-methoxyphenyl]-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enenitrile

(2E)-3-[3-(benzyloxy)-4-methoxyphenyl]-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enenitrile

Cat. No.: B11657144
M. Wt: 402.5 g/mol
InChI Key: SREKKEOZGAYSJH-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[3-(benzyloxy)-4-methoxyphenyl]-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enenitrile is a complex organic compound characterized by its unique structural features. This compound contains a benzyloxy group, a methoxyphenyl group, and a tetrahydrobenzothiazolyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[3-(benzyloxy)-4-methoxyphenyl]-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:

    Aldol Condensation: This step involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.

    Nitrile Formation: The α,β-unsaturated ketone undergoes a reaction with a nitrile source, such as sodium cyanide, to introduce the nitrile group.

    Cyclization: The final step involves the cyclization of the intermediate compound to form the tetrahydrobenzothiazolyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[3-(benzyloxy)-4-methoxyphenyl]-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

(2E)-3-[3-(benzyloxy)-4-methoxyphenyl]-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-[3-(benzyloxy)-4-methoxyphenyl]-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Methylaervine: A β-carboline alkaloid with antifungal properties.

Uniqueness

(2E)-3-[3-(benzyloxy)-4-methoxyphenyl]-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enenitrile is unique due to its combination of benzyloxy, methoxyphenyl, and tetrahydrobenzothiazolyl groups, which confer distinct chemical and biological properties not commonly found in similar compounds.

Properties

Molecular Formula

C24H22N2O2S

Molecular Weight

402.5 g/mol

IUPAC Name

(E)-3-(4-methoxy-3-phenylmethoxyphenyl)-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prop-2-enenitrile

InChI

InChI=1S/C24H22N2O2S/c1-27-21-12-11-18(14-22(21)28-16-17-7-3-2-4-8-17)13-19(15-25)24-26-20-9-5-6-10-23(20)29-24/h2-4,7-8,11-14H,5-6,9-10,16H2,1H3/b19-13+

InChI Key

SREKKEOZGAYSJH-CPNJWEJPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C2=NC3=C(S2)CCCC3)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=NC3=C(S2)CCCC3)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.